

N-(4-fluorophenyl)-2-piperazin-1-ylacetamide structure elucidation

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Compound of Interest

Compound Name: *N*-(4-fluorophenyl)-2-piperazin-1-ylacetamide

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An In-Depth Technical Guide to the Structure Elucidation of **N-(4-fluorophenyl)-2-piperazin-1-ylacetamide**

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of modern drug discovery, development, and quality control. This guide provides a comprehensive, multi-technique framework for the structural elucidation of **N-(4-fluorophenyl)-2-piperazin-1-ylacetamide**, a compound featuring key pharmacophores such as a fluorophenyl ring, a secondary amide linkage, and a piperazine moiety. This document is intended for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for a robust, self-validating analytical workflow. By integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, we present a holistic approach to confirm the compound's identity, connectivity, and key structural features with the highest degree of confidence.

Introduction: The Imperative of Structural Integrity

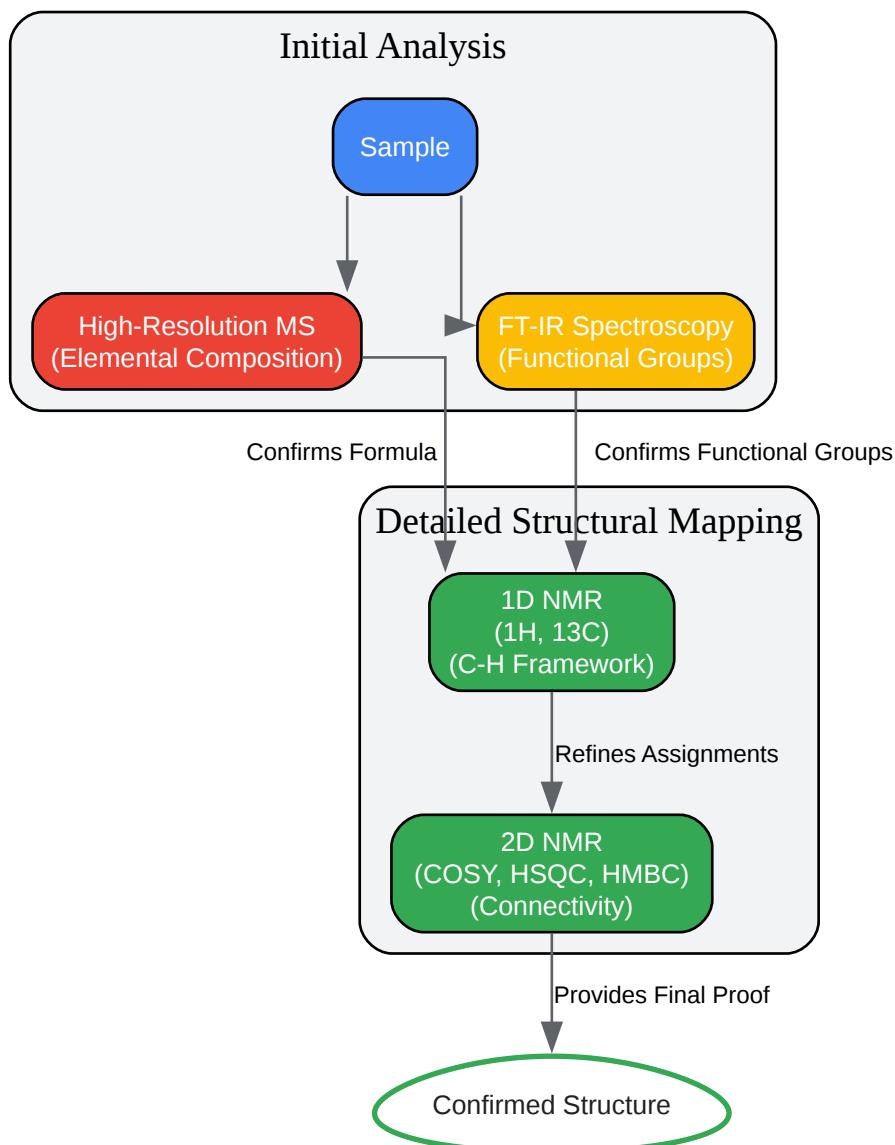
N-(4-fluorophenyl)-2-piperazin-1-ylacetamide (Molecular Formula: $C_{12}H_{16}FN_3O$, Molecular Weight: 237.27 g/mol) represents a class of compounds with significant potential in medicinal chemistry.^[1] The precise arrangement of its atoms dictates its physicochemical properties, pharmacological activity, and safety profile. Therefore, its structural verification is not merely an

academic exercise but a critical requirement for regulatory compliance and ensuring product safety and efficacy.[2][3][4]

The process of structure elucidation is a systematic investigation that combines multiple analytical techniques to build a complete and unambiguous picture of a molecule. Each technique provides a unique piece of the structural puzzle, and their collective data creates a self-validating system that minimizes ambiguity. This guide outlines an integrated workflow designed to achieve this goal.

Visualizing the Elucidation Workflow

The following diagram illustrates the logical flow of a typical structure elucidation campaign, where data from orthogonal techniques are synthesized to arrive at a confirmed structure.

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Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The Molecular Blueprint

Mass spectrometry is the foundational technique for determining the molecular weight and elemental composition of a compound with high precision.^{[5][6]} For **N-(4-fluorophenyl)-2-piperazin-1-ylacetamide**, High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula.

Expertise: Why HRMS is Critical

Soft ionization techniques like Electrospray Ionization (ESI) are employed to generate intact molecular ions, typically the protonated species $[M+H]^+$ in positive ion mode. HRMS instruments (e.g., Orbitrap, TOF) can measure the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a unique elemental formula and distinguishing the target compound from isobaric impurities.^{[6][7][8]}

Trustworthiness: Tandem MS (MS/MS) for Structural Fragmentation

To validate the connectivity, tandem mass spectrometry (MS/MS) is performed.^[9] The $[M+H]^+$ ion is isolated and fragmented via collision-induced dissociation (CID), and the resulting fragment ions provide direct evidence of the molecule's substructures.^{[6][10]} For **N-(4-fluorophenyl)-2-piperazin-1-ylacetamide**, characteristic cleavages are expected at the amide bond and within the piperazine ring, which are well-documented fragmentation pathways for such derivatives.^{[11][12]}

Data Presentation: Expected Mass Spectral Data

Ion	Formula	Calculated m/z (Monoisotopic)	Origin of Fragment
$[M+H]^+$	$[C_{12}H_{17}FN_3O]^+$	238.1350	Parent Ion
Fragment A	$[C_8H_7FNO]^+$	152.0506	Cleavage of the amide C-N bond (acylium ion)
Fragment B	$[C_6H_4FNH_2]^+$	111.0428	4-fluoroaniline moiety
Fragment C	$[C_5H_{11}N_2]^+$	99.0917	Piperazinyl-methyl fragment after amide bond cleavage
Fragment D	$[C_4H_9N_2]^+$	85.0760	Piperazine ring fragment

Experimental Protocol: ESI-MS/MS Analysis

- Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.
- Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 μ L/min.
- Full Scan MS (MS1): Acquire a full scan spectrum in positive ion mode over a range of m/z 50-500 to identify the $[M+H]^+$ ion.
- Tandem MS (MS2): Select the $[M+H]^+$ ion at m/z 238.14 for isolation.
- Fragmentation: Apply collision energy (typically 10-40 eV, optimized) to induce fragmentation and acquire the product ion spectrum.[\[7\]](#)

NMR Spectroscopy: The Definitive Connectivity Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.[\[5\]](#)[\[13\]](#) A combination of 1D (1H , ^{13}C) and 2D experiments is required for an unambiguous assignment of all atoms.

1H NMR Spectroscopy: Proton Environment Analysis

The 1H NMR spectrum reveals the number of unique proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (spin-spin splitting).

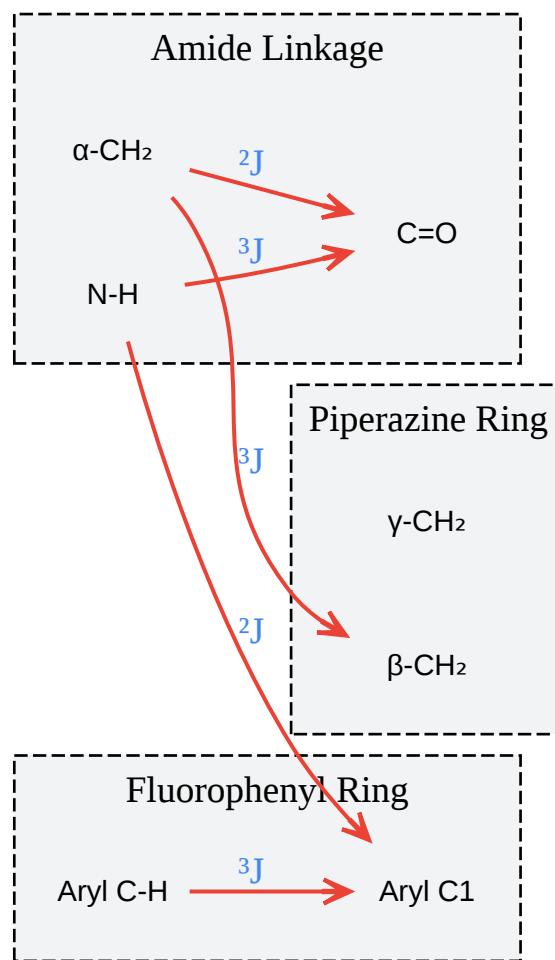
^{13}C NMR Spectroscopy: The Carbon Backbone

A proton-decoupled ^{13}C NMR spectrum shows a single peak for each unique carbon atom, providing a direct count of the carbons and information about their chemical nature (e.g., carbonyl, aromatic, aliphatic).[\[13\]](#)[\[14\]](#)

2D NMR: Connecting the Pieces

While 1D NMR provides the fundamental data, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential to link the structure together.[\[15\]](#)

- HSQC: Correlates each proton signal to the carbon it is directly attached to.
- HMBC: Reveals correlations between protons and carbons separated by 2 or 3 bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.



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Caption: Key HMBC correlations confirming molecular connectivity.

Data Presentation: Predicted NMR Assignments

Atom Position(s)	Predicted ¹ H Shift (ppm), Multiplicity, Integration	Predicted ¹³ C Shift (ppm)
Amide NH	~8.5-9.5, broad s, 1H	-
Aryl CH (ortho to F)	~7.0-7.2, t, 2H	~115-117 (d, $J_{CF} \approx 22$ Hz)
Aryl CH (meta to F)	~7.4-7.6, dd, 2H	~121-123 (d, $J_{CF} \approx 8$ Hz)
Aryl C-F	-	~158-162 (d, $J_{CF} \approx 245$ Hz)
Aryl C-N	-	~135-138
Carbonyl C=O	-	~168-172
Methylene α -CH ₂	~3.1-3.3, s, 2H	~60-63
Piperazine β -CH ₂	~2.6-2.8, t, 4H	~53-55
Piperazine γ -CH ₂	~2.8-3.0, t, 4H	~45-47
Piperazine NH	~1.5-2.5, broad s, 1H	-

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Multiplicities: s=singlet, d=doublet, t=triplet, dd=doublet of doublets.[\[5\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for amides to clearly observe the N-H proton.[\[15\]](#)
- ¹H NMR Acquisition: Acquire a standard 1D proton spectrum with 16-32 scans.[\[15\]](#)[\[19\]](#)
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are needed to observe all carbons, including the quaternary carbonyl carbon.[\[15\]](#)[\[19\]](#)
- 2D NMR Acquisition: Perform standard HSQC and HMBC experiments to establish C-H and long-range correlations.

FT-IR Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy provides rapid and definitive confirmation of the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[\[13\]](#)

Expertise & Trustworthiness: Identifying Key Bonds

For **N-(4-fluorophenyl)-2-piperazin-1-ylacetamide**, the IR spectrum serves as a crucial validation step. The presence of a strong absorption for the Amide I band (C=O stretch) and a distinct N-H stretching peak confirms the secondary amide linkage, a central feature of the molecule.[\[20\]](#) The Amide II band further supports this assignment.[\[21\]](#)[\[22\]](#)

Data Presentation: Characteristic FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3300	N-H Stretch	Secondary Amide
>3000	C-H Stretch	Aromatic
<3000	C-H Stretch	Aliphatic (CH ₂)
~1670	C=O Stretch (Amide I)	Secondary Amide
~1600, ~1500	C=C Stretch	Aromatic Ring
~1540	N-H Bend (Amide II)	Secondary Amide
~1220	C-N Stretch	Amide / Amine
~1150-1250	C-F Stretch	Fluoroaromatic

Note: Peak positions are approximate.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm^{-1} .
- Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Method Validation and Conclusion

While this guide focuses on structure elucidation, it is critical that these analytical methods are validated if they are to be used for routine quality control in a regulated environment.[2][4] Method validation is a documented process demonstrating that a procedure is suitable for its intended purpose, ensuring accuracy, precision, specificity, and robustness according to guidelines from bodies like the ICH.[3][25][26]

In conclusion, the structural elucidation of **N-(4-fluorophenyl)-2-piperazin-1-ylacetamide** is achieved through the synergistic application of mass spectrometry, NMR spectroscopy, and FT-IR spectroscopy. HRMS confirms the elemental composition, FT-IR identifies the key functional groups, and a full suite of NMR experiments provides an unambiguous map of atomic connectivity. This integrated, multi-technique approach provides a robust and self-validating dossier of evidence, ensuring the structural integrity of the molecule with the highest level of scientific confidence.

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